molecular formula C7H11NO3S B13507482 4-Acetylthiomorpholine-3-carboxylic acid CAS No. 229329-85-5

4-Acetylthiomorpholine-3-carboxylic acid

Cat. No.: B13507482
CAS No.: 229329-85-5
M. Wt: 189.23 g/mol
InChI Key: QSBPFGNQILSANR-UHFFFAOYSA-N
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Description

4-Acetylthiomorpholine-3-carboxylic acid is a heterocyclic compound featuring a six-membered thiomorpholine ring substituted with an acetyl group at position 4 and a carboxylic acid moiety at position 2. The acetyl group at position 4 contributes to stability and modulates reactivity, making this compound valuable in pharmaceutical and synthetic chemistry.

Properties

CAS No.

229329-85-5

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

4-acetylthiomorpholine-3-carboxylic acid

InChI

InChI=1S/C7H11NO3S/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)

InChI Key

QSBPFGNQILSANR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCSCC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylthiomorpholine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of thiomorpholine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Acetylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the acetyl group

Scientific Research Applications

4-Acetylthiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities that could be beneficial in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Acetylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 4-acetylthiomorpholine-3-carboxylic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent/Group Key Characteristics
This compound Not provided C7H11NO3S 189.23 g/mol Acetyl at position 4 Enhanced stability due to acetyl group; intermediate in drug synthesis
4-[(furan-2-yl)methyl]thiomorpholine-3-carboxylic acid 1543418-92-3 C10H13NO3S 227.28 g/mol Furan-methyl at position 4 Increased lipophilicity; potential for π-π interactions in drug design
(R)-4-Cbz-thiomorpholine-3-carboxylic acid 114580-22-2 C13H15NO4S 281.33 g/mol Cbz (carbobenzyloxy) at position 4 Orthogonal protection strategies; acid-sensitive
4-Boc-thiomorpholine-3-carboxylic acid amide 1263377-99-6 C10H18N2O3S 246.32 g/mol Boc (tert-butoxycarbonyl) at position 4; amide Acid-labile protection; amide group improves solubility
(R)-3-Acetylthiazolidine-4-carboxylic acid 5025-82-1 C6H9NO3S 175.20 g/mol Acetyl on thiazolidine (5-membered ring) Reduced ring size increases ring strain; distinct conformational flexibility

Research Findings and Key Insights

  • Synthetic Flexibility : Thiomorpholine derivatives are synthesized via modular routes, enabling tailored substitution for target applications .
  • Structure-Activity Relationships : The acetyl group balances stability and reactivity, while substituents like furan-methyl or Cbz modulate pharmacokinetic properties .
  • Contradictions : While thiazolidine analogs (CAS 5025-82-1) share high structural similarity scores, their biological profiles differ significantly due to ring size and strain .

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